molecular formula C10H11NO2 B8440154 5-Hydroxy-2-propoxybenzonitrile

5-Hydroxy-2-propoxybenzonitrile

Cat. No.: B8440154
M. Wt: 177.20 g/mol
InChI Key: RLBDMUPYOUYNOS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-propoxybenzonitrile (C₁₀H₁₁NO₂, molecular weight: 177.20 g/mol) is a benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and a propoxy (-OCH₂CH₂CH₃) group at the 2-position of the benzene ring. This compound’s structure combines electron-withdrawing (nitrile) and electron-donating (hydroxyl, propoxy) substituents, creating unique electronic and steric properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-hydroxy-2-propoxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3

InChI Key

RLBDMUPYOUYNOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-propoxybenzonitrile typically involves the reaction of 5-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-propoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxy-2-propoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes and receptors .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-propoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and propoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Hydroxy-2-propoxybenzonitrile with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-OH, 2-OCH₂CH₂CH₃ C₁₀H₁₁NO₂ 177.20 Propoxy group introduces steric bulk; hydroxyl enables hydrogen bonding.
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH C₇H₄BrNO 198.02 Bromine enhances electrophilicity; used in antiretroviral drug synthesis.
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile 5-OCH₂CH₂Cl, 4-OCH₃, 2-NO₂ C₁₁H₁₁ClN₂O₄ 294.67 Nitro and chloro groups increase reactivity; potential agrochemical intermediate.
2-Hydroxy-2-methyl propanenitrile 2-OH, 2-CH₃ C₄H₇NO 85.10 Aliphatic nitrile; simpler structure with limited aromatic interactions.
Key Observations:
  • Substituent Effects: The propoxy group in this compound increases steric hindrance compared to smaller substituents like -Br or -NO₂. This may reduce reactivity in nucleophilic aromatic substitution but enhance solubility in non-polar solvents. Hydrogen Bonding: Like 5-Bromo-2-hydroxybenzonitrile, the hydroxyl group in the target compound can form intramolecular hydrogen bonds with the nitrile group (O–H⋯N), influencing crystal packing and stability . Electronic Effects: The nitrile group (-CN) withdraws electrons, while the hydroxyl and propoxy groups donate electrons, creating a polarized aromatic system. This contrasts with 5-Bromo-2-hydroxybenzonitrile, where bromine exerts a stronger electron-withdrawing effect.

Physicochemical Properties

  • Melting Point and Solubility :
    • 5-Bromo-2-hydroxybenzonitrile exhibits a melting point of ~150–155°C and moderate solubility in polar solvents (e.g., DMSO) due to hydrogen bonding .
    • The propoxy group in this compound likely lowers its melting point compared to brominated analogs while increasing lipophilicity (logP ~2.5–3.0 estimated).
  • Hydrogen Bonding :
    • In 5-Bromo-2-hydroxybenzonitrile, O–H⋯N interactions result in O⋯N distances of 2.805–2.810 Å and angles of 170–175°, forming 1D chains . Similar interactions are expected in this compound, though steric effects from the propoxy group may alter packing efficiency.

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